Methyl 2-(3-formylfuran-2-yl)sulfanylacetate
Description
Methyl 2-(3-formylfuran-2-yl)sulfanylacetate is a heterocyclic organic compound characterized by a furan ring substituted with a formyl group at the 3-position and a sulfanylacetate moiety at the 2-position. The structure combines reactive functional groups: the formyl group facilitates nucleophilic addition or condensation reactions, while the methyl ester and thioether linkages offer sites for further derivatization.
Properties
Molecular Formula |
C8H8O4S |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
methyl 2-(3-formylfuran-2-yl)sulfanylacetate |
InChI |
InChI=1S/C8H8O4S/c1-11-7(10)5-13-8-6(4-9)2-3-12-8/h2-4H,5H2,1H3 |
InChI Key |
KRHOFUAEAJDXQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=C(C=CO1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzofuran Derivatives
- Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate (C₁₂H₁₁BrO₄S): Features a benzofuran core with bromo and sulfinyl groups. The sulfinyl substituent adopts a specific orientation relative to the benzofuran plane, influencing crystal packing via C–H⋯C and weak hydrogen bonds. Molecular weight: 355.23 g/mol .
- Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate (C₁₃H₁₄O₄S): Exhibits a methyl-substituted benzofuran with sulfinyl and ester groups. Crystal parameters: triclinic system (space group P1), a = 7.9331 Å, V = 644.51 ų. Melting point: 380–381 K .
- 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (C₁₁H₉FO₃S): Contains a fluorine atom enhancing electronegativity. Intermolecular O–H⋯O hydrogen bonds form centrosymmetric dimers, while C–H⋯F interactions stabilize stacking along the b-axis .
Quinoline Derivatives
- Methyl 2-[(3-formyl-2-quinolinyl)sulfanyl]acetate: Substitutes furan with a quinoline ring, increasing aromaticity and molecular complexity. The formyl group and sulfanylacetate moiety mirror the target compound, suggesting similar reactivity in cross-coupling or condensation reactions .
Phenyl Derivatives
- Methyl 2-(3-chlorophenyl)sulfonylacetate (C₉H₉ClO₄S): Replaces the heterocycle with a chlorophenyl group and sulfonyl linkage. The sulfonyl group increases polarity and oxidative stability compared to thioethers. Molecular weight: 248.68 g/mol .
Functional Group Analysis
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